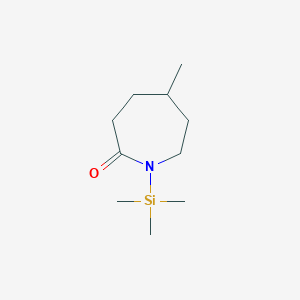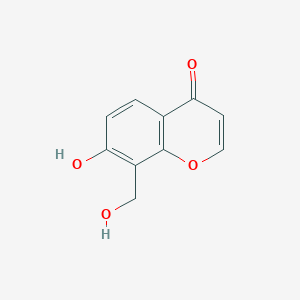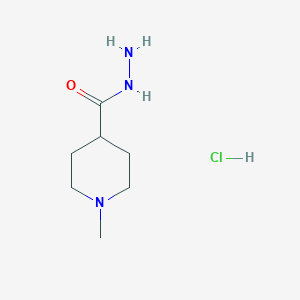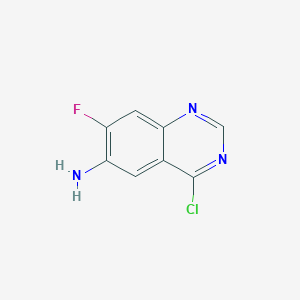
4-Chloro-7-fluoroquinazolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-fluoroquinazolin-6-amine is a chemical compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.6 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinazolin-6-amine typically involves the reaction of 4-chloro-7-fluoroquinazoline with ammonia or an amine under specific conditions. One common method involves the nucleophilic substitution reaction of 4,7-dichloroquinazoline with ammonia or an amine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-7-fluoroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or hydroxyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia yields 4-amino-7-fluoroquinazoline, while substitution with a hydroxyl group yields 4-hydroxy-7-fluoroquinazoline .
科学研究应用
4-Chloro-7-fluoroquinazolin-6-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-7-fluoroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities . For example, some quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and is the basis for the use of quinazoline derivatives in cancer therapy .
相似化合物的比较
Similar Compounds
4-Chloro-7-fluoroquinazolin-6-ol: This compound is similar to 4-Chloro-7-fluoroquinazolin-6-amine but has a hydroxyl group instead of an amino group.
4-Chloro-7-fluoroquinazoline: This is the parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring enhances its reactivity and potential biological activities compared to other quinazoline derivatives .
属性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC 名称 |
4-chloro-7-fluoroquinazolin-6-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H,11H2 |
InChI 键 |
ZJEWIJQIYIKEFK-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1N)F)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


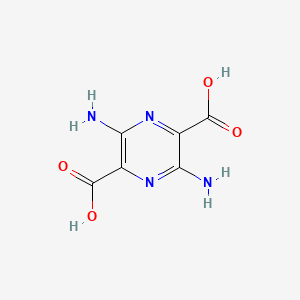
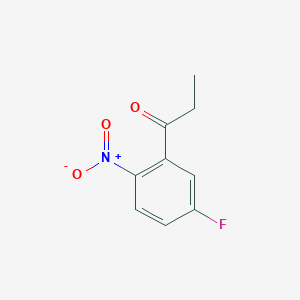
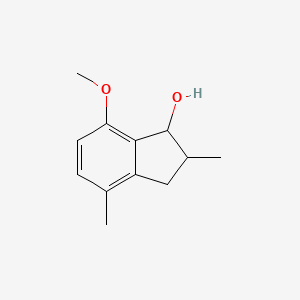
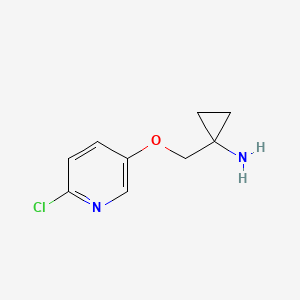
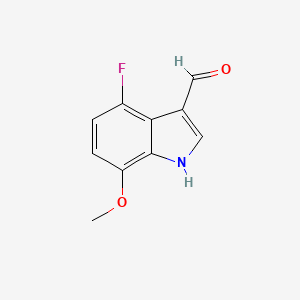
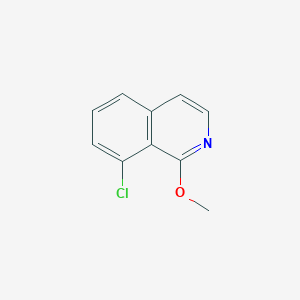
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

